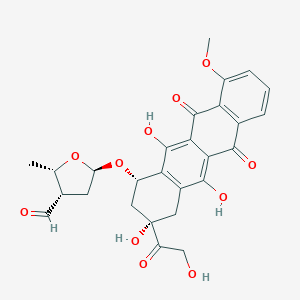
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone, also known as AD-32, is a synthetic derivative of the anthracycline antibiotic, doxorubicin. It has been found to possess potent anticancer properties and has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death.
Efectos Bioquímicos Y Fisiológicos
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to modulate the immune system, enhancing the body's ability to fight cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has several advantages for laboratory experiments. It is highly potent and effective against a wide range of cancer types. Additionally, it has been shown to be effective against cancer cells that have become resistant to other chemotherapy agents. However, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone also has some limitations. It is highly toxic and can cause significant side effects, which can limit its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone. One area of interest is the development of combination therapies that include 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone with other chemotherapy agents. Another area of interest is the development of targeted delivery systems that can deliver 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone directly to cancer cells, reducing its toxicity to healthy cells. Additionally, research is ongoing to identify biomarkers that can predict which patients will respond best to 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone treatment.
In conclusion, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is a synthetic derivative of doxorubicin that has potent anticancer properties. Its mechanism of action involves the inhibition of topoisomerase II, leading to cancer cell death. 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo and has shown promise in the treatment of a wide range of cancer types. Future research directions include the development of combination therapies and targeted delivery systems, as well as the identification of biomarkers to predict treatment response.
Métodos De Síntesis
The synthesis of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the modification of the doxorubicin molecule through the addition of a pentafuranosyl group at the 7th position. This modification enhances the molecule's ability to target cancer cells and increases its potency.
Aplicaciones Científicas De Investigación
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. Studies have also shown that 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is effective against cancer cells that have become resistant to other chemotherapy agents.
Propiedades
Número CAS |
100349-06-2 |
|---|---|
Nombre del producto |
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone |
Fórmula molecular |
C27H26O11 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
(2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1 |
Clave InChI |
JKZAEYKWDZYMJV-BMFNZSJVSA-N |
SMILES isomérico |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES canónico |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Otros números CAS |
100349-06-2 |
Sinónimos |
7-O-(2,3,5-trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone 7-TFPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

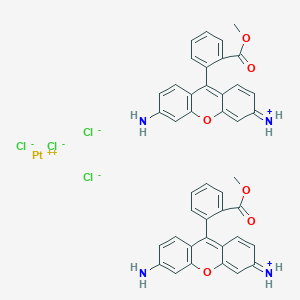
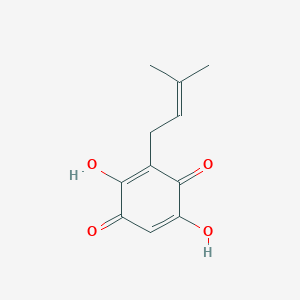
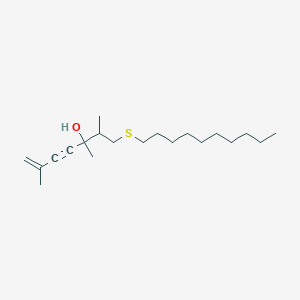
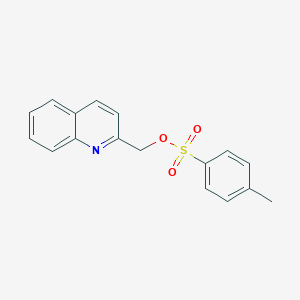
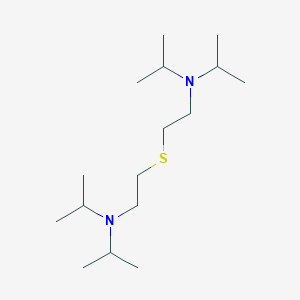
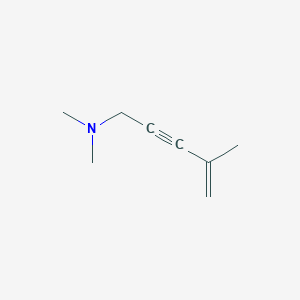
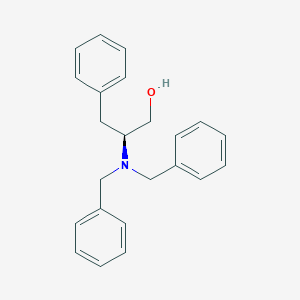
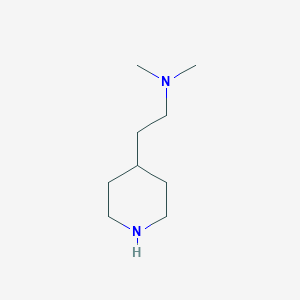
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)